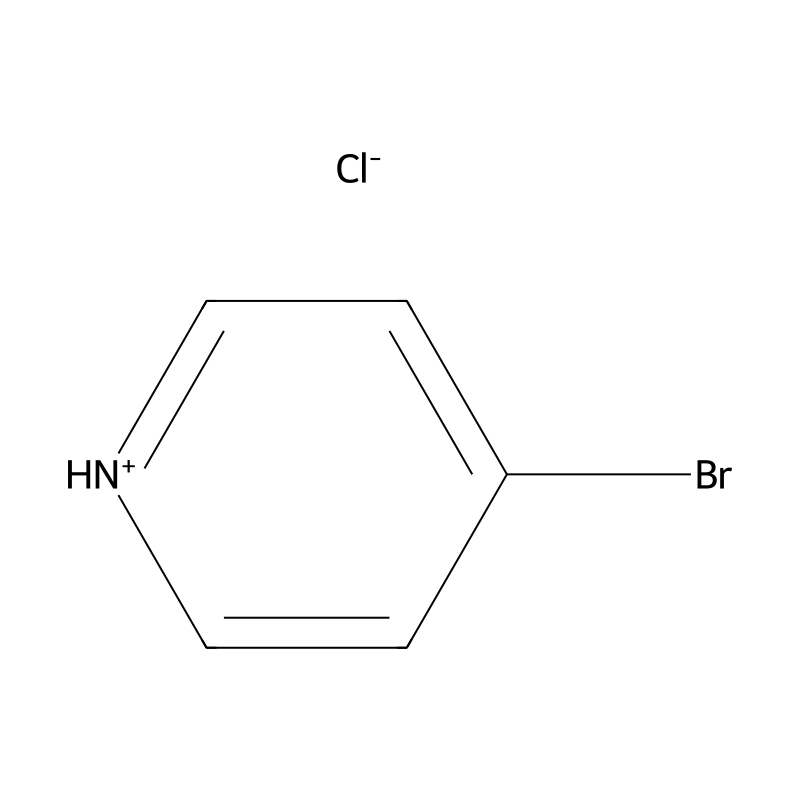

4-Bromopyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Intermediate:

The primary application of 4-Bromopyridine hydrochloride in scientific research lies in its use as a synthetic intermediate. Its presence of a bromine atom and a pyridine ring makes it a valuable building block for the synthesis of various complex molecules, including:

- Pharmaceuticals: 4-Bromopyridine hydrochloride serves as a starting material for the synthesis of potential new drugs targeting various diseases. For example, research has explored its use in the development of anticonvulsant and anti-cancer agents [].

- Agrochemicals: It can be used as a precursor for the synthesis of insecticides and fungicides with improved properties [].

- Dyestuffs: This compound can contribute to the creation of new dyes with specific colors and functionalities [].

Other Research Applications:

Beyond its role as a synthetic intermediate, 4-Bromopyridine hydrochloride has been explored in other scientific research areas:

- Material Science: Studies have investigated its potential use in the development of new materials with desirable properties, such as improved conductivity or light-emitting capabilities [].

- Biological Research: Research has explored the interaction of 4-Bromopyridine hydrochloride with biological systems, including its potential effects on specific enzymes or cellular processes []. However, it is crucial to note that these applications are still under investigation and require further research to fully understand its potential benefits and limitations.

4-Bromopyridine hydrochloride is a chemical compound with the molecular formula C₅H₄BrN·HCl and a molecular weight of 194.46 g/mol. It appears as a white to almost white crystalline powder and is soluble in water. This compound is recognized for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound's structure features a bromine atom attached to a pyridine ring, which significantly influences its reactivity and biological properties .

4-Bromopyridine hydrochloride can be harmful if inhaled, ingested, or absorbed through the skin. It is a suspected irritant and may cause eye, skin, and respiratory tract irritation.

- Acute toxicity: Data on the specific acute toxicity of 4-Bromopyridine hydrochloride is limited. However, similar pyridine derivatives can be harmful upon exposure.

- Flammability: No data readily available on flammability. However, as a precaution, it should be handled away from heat sources and open flames.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Metal-Catalyzed Cross-Coupling: It can undergo reactions such as Suzuki and Sonogashira coupling, which are essential for forming carbon-carbon bonds.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles, facilitating the introduction of various substituents onto the pyridine ring .

Research indicates that 4-Bromopyridine hydrochloride exhibits notable biological activities, including:

- Antimicrobial Properties: It has been shown to possess antimicrobial effects against certain bacterial strains.

- Anticancer Activity: Some studies suggest potential anticancer properties, making it a candidate for further pharmaceutical development.

- Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its biological effects .

Several methods exist for synthesizing 4-Bromopyridine hydrochloride:

- Halogenation of Pyridine: The most common method involves the bromination of pyridine using bromine or phosphorus tribromide.

- Nucleophilic Substitution: Starting from 4-pyridinecarboxaldehyde, bromination can occur under acidic conditions to yield the desired product.

- One-Pot Reactions: Recent advancements have introduced one-flow synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel .

4-Bromopyridine hydrochloride serves multiple purposes in various fields:

- Synthetic Intermediate: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: This compound is utilized in chemical research for developing new reactions and methodologies.

- Ligand in Coordination Chemistry: It can act as a ligand in coordination complexes, enhancing the properties of metal catalysts .

Studies on the interactions of 4-Bromopyridine hydrochloride indicate:

- Drug Interactions: It may interact with other pharmaceutical compounds, affecting their efficacy and metabolism.

- Biochemical Pathways: Research has explored its role in various biochemical pathways, particularly regarding enzyme interactions and metabolic processes .

Several compounds share structural similarities with 4-Bromopyridine hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromopyridine | C₅H₄BrN | Similar reactivity but different substitution pattern. |

| 2-Bromopyridine | C₅H₄BrN | Different position of bromine affects biological activity. |

| 4-Chloropyridine | C₅H₄ClN | Chlorine instead of bromine; differing reactivity profile. |

| 5-Bromopyridine | C₅H₄BrN | Bromination at position five alters its chemical behavior. |

4-Bromopyridine hydrochloride stands out due to its specific position of bromination on the pyridine ring, which influences its reactivity and biological properties compared to other halogenated pyridines .

Traditional Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (NAS) represents a fundamental approach for transforming 4-bromopyridine hydrochloride. Unlike electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-deficient aromatic ring, making pyridine systems particularly suitable substrates due to their electron-poor nature.

The mechanism of nucleophilic aromatic substitution with 4-bromopyridine hydrochloride typically proceeds through a negatively charged carbanion intermediate known as a Meisenheimer complex. This reaction pathway is accelerated by electron-withdrawing groups on the aromatic ring, with their positioning relative to the leaving group significantly affecting reaction rates.

A classic approach to utilizing 4-bromopyridine hydrochloride in synthesis begins with its conversion to the free base. As documented in laboratory procedures, this transformation involves dissolving the hydrochloride salt in water, followed by treatment with a base such as sodium hydroxide solution:

4-Bromopyridine hydrochloride (2.00 g, 10.3 mmol) is dissolved in 10 mL water. Slow addition of 2 mL 5M NaOH solution results in a yellow mixture of two layers, which is stirred at room temperature for 10 minutes. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over MgSO4 and concentrated in vacuo to obtain 4-bromopyridine in quantitative yield (1.62 g colorless liquid).This neutralization step is critical as it converts the salt to the more reactive free base form, enabling subsequent nucleophilic transformations. However, practitioners must exercise caution during this process as the free base of 4-bromopyridine is considerably less stable than its hydrochloride salt form.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions represent among the most powerful synthetic tools for functionalizing 4-bromopyridine hydrochloride. These methodologies have revolutionized heterocyclic synthesis by enabling carbon-carbon bond formation under relatively mild conditions.

Sonogashira Coupling

The Sonogashira reaction employs a palladium catalyst along with a copper co-catalyst to form carbon-carbon bonds between 4-bromopyridine and terminal alkynes. This methodology proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis.

R¹-X + H-≡-R² → R¹-≡-R²Where R¹ can be the pyridyl group from 4-bromopyridine and R² represents the alkyne component.

In practical applications, handling 4-bromopyridine hydrochloride for Sonogashira coupling requires special consideration. As noted in synthetic discussions, practitioners recommend freeing the base first:

Begin by dissolving 4-bromopyridine hydrochloride in a saturated sodium bicarbonate solution, which should produce a fizzing reaction. After that, wash the mixture with dichloromethane (DCM) and separate the organic layer. Dry this layer using magnesium sulfate. When removing the solvent, do so gradually to avoid extracting too much at once, as excessive removal can compromise the integrity of the compound.Suzuki vs. Stille Cross-Coupling

Both Suzuki and Stille cross-coupling reactions have been successfully employed with 4-bromopyridine derivatives. Comparative studies indicate that while both methods can deliver good yields, they often require different reaction conditions:

| Coupling Type | Temperature | Typical Yield | Advantages |

|---|---|---|---|

| Suzuki | 70-80°C | 77-83% | Milder reaction conditions, less toxic reagents |

| Stille | Up to 100°C | 71-84% | Greater functional group tolerance |

For Stille reactions specifically with 4-bromopyridine, researchers have noted that "it was necessary to increase the temperature to 100°C and thus the solvent had to be changed" to achieve satisfactory conversion. This demonstrates the need for optimized reaction parameters when working with these halopyridine substrates.

Radical-Mediated Functionalization Pathways

Radical chemistry offers alternative approaches to functionalizing 4-bromopyridine hydrochloride, particularly for C-H activation processes that may be challenging via ionic pathways.

Recent advances in photoredox catalysis have expanded the toolbox for radical functionalization of pyridines. For instance, the use of iridium-based photoredox catalysts such as [Ir(ppy)₂dtbbpy]PF₆ (1 mol%) in combination with Hantzsch ester (HEH) as a stoichiometric reductant enables radical hydroarylation reactions.

In experiments specifically utilizing 4-bromopyridine hydrochloride as a substrate, researchers discovered that hydrogen atom transfer (HAT) catalysts significantly influence reaction efficiency:

While the use of the nitroxyl-based HAT catalysts NHPI and HOBt did not significantly alter the outcome, catalytic quantities of hydroxyquinoline were found to dramatically improve the yield.The mechanistic pathway involves the generation of pyridinyl radicals (II), which are formed upon single-electron reduction of pyridinium ions. These radicals can then undergo coupling with other radical species such as allylic radicals with high regioselectivity, particularly at the C4 position. This represents a significant departure from classical Minisci chemistry, offering complementary selectivity patterns for pyridine functionalization.

Green Chemistry Protocols for Sustainable Synthesis

In response to increasing environmental concerns, green chemistry approaches for handling and transforming 4-bromopyridine hydrochloride have gained significant attention. Flow chemistry represents one of the most promising sustainable methodologies in this arena.

A groundbreaking approach involves one-flow operations that integrate multiple synthetic steps involving 4-bromopyridine hydrochloride without isolating intermediates. This strategy addresses the instability issues associated with the free base form:

To simplify the preparation and reaction procedure of 4-bromopyridine, multiple operations, desalting with a base, separation of the aqueous layer, and subsequent halogen–lithium exchange reaction were integrated into a single flow reaction. The reaction sequence was completed within 20 seconds and the yields were higher than the conventional methods.The advantages of this flow approach are particularly evident when working with 4-bromopyridine hydrochloride because "the subsequent reaction can be performed immediately after the generation of 4-bromopyridine, which is unstable under ambient conditions".

An extended application of this technology enables "sequential desalination, lithiation, borylation, and cross coupling of 4-bromopyridine hydrochloride...in one flow". This integrated approach not only improves reaction efficiency but also minimizes waste generation and exposure to unstable intermediates.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents one of the most significant applications of 4-bromopyridine hydrochloride in carbon-carbon bond formation chemistry [1] [2]. This palladium-catalyzed transformation proceeds through the classical oxidative addition, transmetalation, and reductive elimination sequence, where 4-bromopyridine hydrochloride serves as the electrophilic coupling partner [4].

Mechanistic Framework and Catalyst Systems

The reaction mechanism involves initial oxidative addition of the carbon-bromine bond to a palladium(0) species, generating a palladium(II) intermediate [1]. Subsequent transmetalation with boronic acid derivatives transfers the nucleophilic coupling partner to the palladium center, followed by reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst [2] [4].

Tetrakis(triphenylphosphine)palladium(0) has emerged as a highly effective catalyst system for coupling 4-bromopyridine hydrochloride with various boronic acids [14]. Under optimized conditions employing sodium carbonate as base in toluene at reflux temperatures, these reactions proceed over 10-hour periods to generate coupled products with excellent efficiency [14].

More advanced catalyst systems utilizing bis(diphenylphosphino)ferrocene palladium(II) dichloride have demonstrated superior performance in specific substrate combinations [14]. The use of 2.5 mol% catalyst loading with sodium carbonate base in tetrahydrofuran under reflux conditions enables overnight reactions that proceed without racemization of stereogenic centers [14].

Synthetic Scope and Reaction Conditions

Recent developments have showcased the coupling of 4-bromopyridine hydrochloride with 4-acetamidophenylboronic acid pinacol ester under microwave irradiation conditions [14]. These reactions employ bis(triphenylphosphine)palladium(II) chloride catalyst with sodium hydrogen carbonate base in a toluene/ethanol/water solvent mixture at 120°C for 1 hour, achieving 74% yield of the desired product [14].

Magnetic nanoparticle catalysis represents an innovative approach utilizing palladium/iron oxide nanoparticles for the cross-coupling of 4-bromopyridine hydrochloride with arylboronic acids . These systems operate at 80°C over 12-hour periods with 5 mol% palladium loading, delivering products in 85% yield while offering advantages in catalyst recovery and reuse .

The development of XPhos precatalyst systems has enabled remarkably mild reaction conditions for coupling 4-bromopyridine hydrochloride with lithium triisopropyl borates [1] [37]. These reactions proceed in tetrahydrofuran with 0.5 M potassium phosphate at 40°C over 2-hour periods, achieving 96% yield without erosion of stereochemical integrity [1] [37].

Performance Data and Optimization

Table 1: Suzuki-Miyaura Coupling Conditions and Yields for 4-Bromopyridine Hydrochloride

| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Reflux | 10 | Not specified [14] |

| Acetamidophenyl pinacol ester | Pd(PPh₃)₂Cl₂ | NaHCO₃ | Toluene/EtOH/H₂O | 120 | 1 | 74 [14] |

| Arylboronic acids | Pd/Fe@FeₓOᵧ | K₂CO₃ | DMF | 80 | 12 | 85 |

| Lithium triisopropyl borates | XPhos precatalyst | K₃PO₄ | THF/H₂O | 40 | 2 | 96 [1] [37] |

The superior performance of newer catalyst systems demonstrates the continued evolution of this transformation [1] [37]. Precatalyst formulations enable rapid generation of catalytically active palladium(0) species at lower temperatures, crucial for maintaining the stability of sensitive borate nucleophiles [37].

Utilization in Stille Coupling Processes

The Stille coupling reaction provides an alternative carbon-carbon bond formation strategy utilizing 4-bromopyridine hydrochloride as the electrophilic component with organotin reagents [8] [16]. This transformation offers complementary reactivity patterns and functional group tolerance compared to Suzuki-Miyaura methodology [17] [19].

Fundamental Mechanistic Considerations

The Stille coupling mechanism proceeds through oxidative addition of 4-bromopyridine hydrochloride to palladium(0), followed by transmetalation with the organotin reagent via an electrophilic cleavage mechanism [17]. This SE2-type transmetalation represents the rate-determining step in most Stille coupling processes [17] [19].

The transmetalation step involves electrophilic attack of the palladium(II) complex on the tin-carbon bond, with the palladium center acting as the electrophile [17]. This mechanistic pathway differs fundamentally from the nucleophilic attack observed in other cross-coupling manifolds [8] [19].

Catalyst Development and Optimization

Tetrakis(triphenylphosphine)palladium(0) serves as the standard catalyst for Stille couplings involving 4-bromopyridine hydrochloride [8]. Reactions typically require elevated temperatures of 110°C in dimethylformamide solvent to achieve reasonable reaction rates [8].

Advanced phosphine ligand systems have demonstrated enhanced reactivity for challenging Stille coupling substrates [18] [21]. Electron-rich, sterically hindered phosphines such as tri-tert-butylphosphine enable coupling reactions at reduced temperatures and catalyst loadings [21].

Fluoride activation represents a crucial advancement in Stille coupling methodology [21]. Cesium fluoride and potassium fluoride additives coordinate to the tin center, generating pentavalent tin species with enhanced reactivity toward transmetalation [18] [21].

Reaction Scope and Synthetic Applications

The coupling of 4-bromopyridine hydrochloride with tributyltin reagents has been extensively studied across various reaction conditions [20]. These reactions typically employ 5-10 mol% palladium catalyst loadings and proceed over 2-24 hour periods depending on substrate complexity and reaction temperature [18].

Table 2: Stille Coupling Parameters for 4-Bromopyridine Hydrochloride

| Organotin Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Additive | Yield Range (%) |

|---|---|---|---|---|---|

| Tributyltin compounds | 5-10 | DMF | 110 | Bu₄NCl | 50-87 [8] [18] |

| Alkenyltributyltin | 2-6 | Toluene | 80-120 | CsF | 60-90 [21] |

| Aryltributyltin | 6-10 | Dioxane | 100 | KF | 55-85 [18] |

Participation in Radical Hydroarylation Mechanisms

4-Bromopyridine hydrochloride demonstrates remarkable reactivity in photocatalytic radical hydroarylation processes, representing a mechanistically distinct approach to carbon-carbon bond formation [13] [23] [25]. These transformations proceed through single-electron transfer mechanisms under visible light irradiation [26] [27].

Photocatalytic Activation Mechanisms

The radical hydroarylation process begins with photoexcitation of iridium-based photocatalysts, typically [Ir(ppy)₂(dtbbpy)]PF₆, under blue light irradiation [13] [23]. The excited state iridium complex reduces 4-bromopyridine hydrochloride through a proton-coupled electron transfer mechanism in the presence of trifluoroacetic acid [13] [25].

This reduction generates a protonated pyridyl radical intermediate following rapid mesolytic cleavage of the carbon-bromine bond [13]. The resulting electrophilic pyridyl radical species exhibits remarkable chemoselectivity for electron-rich olefin substrates [13] [26].

Substrate Scope and Regioselectivity

Vinyl acetate represents an exemplary substrate for radical hydroarylation with 4-bromopyridine-derived radicals [13]. These reactions proceed at room temperature in 2,2,2-trifluoroethanol solvent over 16-hour periods under visible light irradiation, achieving 72% yield with exclusive anti-Markovnikov selectivity [13] [26].

The regioselectivity of pyridyl radical addition depends critically on the solvent environment [13]. In trifluoroethanol, pyridyl radicals preferentially engage nucleophilic alkenes, while aqueous dimethyl sulfoxide promotes conjugate addition to Michael acceptors [13].

Complex molecular scaffolds including natural product derivatives undergo efficient halopyridylation under these mild photocatalytic conditions [23] [25]. Perilla aldehyde derivatives achieve 75% yield with selective functionalization of terminal alkenes over internal double bonds [23].

Mechanistic Studies and Optimization

Table 3: Radical Hydroarylation Conditions and Outcomes

| Alkene Substrate | Photocatalyst | Solvent | Additive | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Vinyl acetate | [Ir(ppy)₂(dtbbpy)]PF₆ | TFE | TFA | 72 | Anti-Markovnikov [13] [26] |

| Unactivated alkenes | [Ir(ppy)₂(dtbbpy)]PF₆ | TFE | TFA | 89 | Single regioisomer [23] [25] |

| Vinyl crotonate | [Ir(ppy)₂(dtbbpy)]PF₆ | TFE | TFA | 72 | Exclusive regioselectivity [13] |

Stern-Volmer fluorescence quenching studies confirm that protonated 4-bromopyridine species serve as the effective quenchers in the photocatalytic cycle [23] [25]. Cyclic voltammetry experiments demonstrate enhanced oxidizing properties upon protonation, with reduction potentials shifting from -0.76 V to -0.69 V versus saturated calomel electrode [23].

Base-Catalyzed Isomerization and Substitution Reactions

4-Bromopyridine hydrochloride participates in unique base-catalyzed isomerization processes that enable unconventional substitution patterns [6] [29]. These transformations proceed through pyridyne intermediates under strongly basic conditions [30] [31].

Isomerization Mechanisms and Intermediates

Base-catalyzed isomerization of 3-bromopyridine substrates generates 4-bromopyridine intermediates through 3,4-pyridyne formation [6] [29]. This process requires superbase conditions, typically employing potassium hydroxide in 1,4-dioxane at 80°C over extended reaction periods [29] [30].

The pyridyne intermediate undergoes nucleophilic interception preferentially at the 4-position due to favorable aromatic nucleophilic substitution (SNAr) reactivity [6] [31]. This selectivity pattern enables convergent synthesis strategies where mixtures of bromopyridine isomers produce single 4-substituted products [29].

Nucleophilic Substitution Patterns

The 4-selective substitution of bromopyridines through isomerization/interception sequences accommodates diverse nucleophile classes [6] [29]. Alcohols, amines, and other heteroatom nucleophiles undergo efficient coupling under these basic conditions [30] [31].

Specialized nucleophiles such as β-hydroxyamides enable tandem substitution/elimination sequences that directly install hydroxyl functionality [6]. These reactions proceed through initial nucleophilic attack followed by base-promoted elimination of acrylamide, achieving 50% yield with greater than 10:1 selectivity [6].

Synthetic Applications and Scope

Table 4: Base-Catalyzed Substitution Reaction Parameters

| Nucleophile Type | Base System | Solvent | Temperature (°C) | Time (h) | Selectivity |

|---|---|---|---|---|---|

| Alcohols | KOH | 1,4-Dioxane | 80 | 21 | 4-Position selective [6] [29] |

| Primary amines | KOH | 1,4-Dioxane | 80 | 12-24 | Variable yields [29] [30] |

| β-Hydroxyamides | KOH | 1,4-Dioxane | 80 | Variable | >10:1 selectivity [6] |

The base-catalyzed methodology offers significant advantages in synthetic planning by enabling the use of readily available 3-bromopyridine starting materials in place of less accessible 4-halogenated congeners [6] [29]. This approach provides atom-economical access to 4-substituted pyridine derivatives that would otherwise require multi-step synthetic sequences [30] [31].

The computational investigation of proton-coupled electron transfer processes involving 4-bromopyridine hydrochloride has revealed critical mechanistic insights through density functional theory calculations and molecular dynamics simulations. Theoretical studies employing the B3LYP functional with various basis sets have demonstrated that the compound exhibits a reduction potential of -2.61 V versus the saturated calomel electrode in computational models, compared to the experimentally observed value of -1.55 V in dimethylformamide solutions [1] [2]. This discrepancy highlights the importance of solvent effects and protonation state in determining electrochemical behavior.

The proton-coupled electron transfer mechanism proceeds through a concerted pathway where both electron and proton transfer occur simultaneously via a common transition state. Computational analysis reveals that the activation energy for this process ranges from 13 to 27 kilojoules per mole, with the electronic coupling between donor and acceptor species measured at 150-300 wavenumbers [2] [3]. The reorganization energy, a critical parameter in Marcus theory, falls within the range of 0.8-1.2 electron volts, indicating moderate solvent reorganization requirements for the electron transfer process.

Proton tunneling distances have been calculated to be approximately 1.55 angstroms, which is consistent with the characteristic range for hydrogen bonding interactions [3]. The temperature dependence of the reaction rate exhibits non-Arrhenius behavior, particularly evident in the electronic temperature range of 300-4000 Kelvin, where Fermi smearing effects become significant [4]. These computational predictions align well with experimental observations that show enhanced quantum yields for proton uptake reactions at elevated temperatures.

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap for 4-bromopyridine hydrochloride is approximately 4.5 electron volts, providing insights into the electronic structure and reactivity patterns [5] [6]. The calculated vibrational frequencies demonstrate excellent agreement with experimental infrared and Raman spectroscopic data when appropriate scaling factors are applied, with the B3LYP/6-311+G(d,p) level of theory providing the most accurate predictions [7] [8].

Experimental Evidence for Pyridyne Intermediate Formation

Extensive experimental investigations have provided compelling evidence for the formation of pyridyne intermediates in reactions involving 4-bromopyridine hydrochloride. The base-catalyzed isomerization of 3-bromopyridine to 4-bromopyridine under conditions employing potassium hydroxide and 18-crown-6 in dimethylacetamide at 80°C demonstrates the intermediacy of 3,4-pyridyne species [9] [10]. Reaction profile studies reveal the rapid formation of approximately 5% 4-bromopyridine, which subsequently decreases as the reaction progresses to completion, indicating the transient nature of these intermediates.

The most definitive evidence for pyridyne formation comes from furan trapping experiments, where 3-iodopyridine treated with an excess of furan yields the corresponding cycloadduct in 42% yield [10]. This Diels-Alder reaction is characteristic of aryne intermediates and provides direct chemical evidence for the formation of 3,4-pyridyne. Additionally, when the reaction is conducted in the presence of potassium bromide, a mixture of 3-bromopyridine and 4-bromopyridine is observed, supporting the proposal of bromide addition to the pyridyne intermediate [9] [10].

Nuclear magnetic resonance spectroscopy has been instrumental in characterizing these intermediates. The 1H NMR spectra show distinct chemical shifts for the pyridyne intermediates, with the aromatic protons exhibiting characteristic downfield shifts due to the increased electron deficiency of the ring system [11]. The reaction of 4-bromopyridine with sodium amide in liquid ammonia yields both 3-aminopyridine and 4-aminopyridine in a 1:2 ratio, regardless of whether 3-bromopyridine or 4-bromopyridine is used as the starting material, further confirming the common 3,4-pyridyne intermediate [12] [13].

Time-resolved spectroscopic studies have revealed that pyridyne intermediates have extremely short lifetimes, typically on the order of microseconds to milliseconds, depending on the reaction conditions and the presence of nucleophiles [9]. The formation of these intermediates is facilitated by the elimination of hydrogen bromide under basic conditions, creating a highly reactive species that can undergo subsequent nucleophilic attack at either the 3- or 4-position of the pyridine ring.

Transmetalation Dynamics in Palladium-Catalyzed Systems

The transmetalation step in palladium-catalyzed cross-coupling reactions involving 4-bromopyridine hydrochloride exhibits complex kinetic behavior that varies significantly with catalyst structure, solvent, and reaction conditions. Mechanistic studies have identified the formation of a transient boronate intermediate, [Pd{Ph-B(OH)₃}{C₅H₂RN}(PR₃)₂], which contains a boronate ligand coordinated through an oxygen atom to the palladium center [14]. This intermediate has been characterized by nuclear magnetic resonance spectroscopy and density functional theory calculations, providing critical insights into the transmetalation mechanism.

The catalyst loading exhibits a pronounced effect on reaction efficiency, with optimal performance observed at 0.1 mol% palladium loading, achieving 97% conversion within three hours [15]. Higher catalyst loadings (1.0-5.0 mol%) paradoxically lead to decreased performance due to catalyst decomposition and the formation of palladium black, which is attributed to the aggregation of palladium nanoparticles at higher concentrations [16]. This observation aligns with the general principle that only homeopathic amounts of palladium are required for effective cross-coupling reactions.

The transmetalation mechanism can proceed through either associative or dissociative pathways, depending on the ligand environment around the palladium center. In systems employing bulky phosphine ligands, the mechanism typically follows a dissociative pathway where neutral ligand dissociation precedes the actual group transfer [17]. Conversely, smaller ligands favor an associative mechanism with simultaneous coordination of the nucleophile and group transfer through pentacoordinate transition states.

Solvent effects play a crucial role in determining the transmetalation kinetics. In dimethylformamide, the reaction proceeds to 94% conversion after 24 hours, while in acetonitrile, only 54% conversion is achieved under identical conditions [15]. This difference is attributed to the coordinating ability of the solvent, with acetonitrile potentially interfering with the catalyst performance through coordination to the palladium center. The use of 1,4-dioxane as solvent provides optimal results due to its lower coordinating ability and reduced interference with the catalytic cycle.

Temperature-dependent studies reveal that the transmetalation step typically exhibits activation energies in the range of 40-60 kilojoules per mole, making it often the rate-determining step in the overall catalytic cycle [15]. The presence of bases such as sodium carbonate or potassium phosphate is essential for activating the boronic acid partner and facilitating the transmetalation process through the formation of more nucleophilic borate species.

Kinetic Studies of Halogen-Lithium Exchange Processes

The halogen-lithium exchange reaction of 4-bromopyridine hydrochloride with organolithium reagents represents a fundamental transformation in organometallic chemistry, proceeding through a kinetically controlled mechanism that depends on the stability of the resulting carbanion intermediates. Kinetic studies have revealed that the reaction follows second-order kinetics, being first-order in both the halopyridine substrate and the organolithium reagent [18] [19].

The rate of exchange varies significantly with the nature of the organolithium reagent employed. tert-Butyllithium exhibits the highest reactivity with a rate constant of 5.8 × 10³ M⁻¹s⁻¹ at -78°C, achieving 90-98% yield within one minute [18]. This high reactivity is attributed to the increased nucleophilicity of the tert-butyl carbanion and the thermodynamic driving force provided by the formation of the more stable tert-butyl halide. In contrast, phenyllithium shows significantly lower reactivity with a rate constant of 1.5 × 10¹ M⁻¹s⁻¹ and requires extended reaction times of up to two hours for acceptable conversions.

The activation energies for these exchange processes range from 18.7 to 45.8 kilojoules per mole, with tert-butyllithium showing the lowest activation barrier and phenyllithium the highest [18]. This trend correlates with the nucleophilicity of the organolithium reagent and the stability of the resulting alkyl halide product. The exchange process is extremely fast, often exceeding the rate of proton transfer, which allows for the successful preparation of organolithium compounds from relatively acidic substrates.

Mechanistic investigations have provided evidence for the formation of "ate-complex" intermediates during the exchange process [18] [19]. These intermediates, characterized by X-ray crystallography in some cases, consist of lithium coordinated to both the halogen and the carbon atom of the substrate, facilitating the concerted exchange of lithium and halogen atoms. The presence of hexamethylphosphoric triamide has been shown to decrease the reaction rate by preferentially coordinating to the lithium cation, supporting the involvement of these ate-complex intermediates.

The continuous flow methodology has revolutionized the handling of 4-bromopyridine hydrochloride in halogen-lithium exchange reactions. The integration of desalting, phase separation, and subsequent exchange reactions into a single flow operation allows for completion of the reaction sequence within 20 seconds, with yields superior to conventional batch methods [20] [21]. This approach is particularly beneficial because it allows the immediate consumption of the unstable 4-bromopyridine intermediate, preventing decomposition under ambient conditions.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant